4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
CAS No.: 209670-96-2
Cat. No.: VC5896129
Molecular Formula: C13H11N3OS2
Molecular Weight: 289.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209670-96-2 |
|---|---|
| Molecular Formula | C13H11N3OS2 |
| Molecular Weight | 289.37 |
| IUPAC Name | 4-(4-methoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C13H11N3OS2/c1-17-10-6-4-9(5-7-10)16-12(14-15-13(16)18)11-3-2-8-19-11/h2-8H,1H3,(H,15,18) |
| Standard InChI Key | RFYLLDLQZITCPB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3 |
Introduction
Structural and Chemical Identity of 4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a thiophen-2-yl moiety. The thiol (-SH) group at the 3-position contributes to its tautomeric behavior, allowing thiol-thione tautomerism (Figure 1) . This equilibrium influences its reactivity, particularly in alkylation and coordination reactions.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1H-1,2,4-triazole-5-thione |
| Molecular Formula | |
| Molecular Weight | 289.37 g/mol |
| CAS Number | 209670-96-2 |
| SMILES | COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3 |
| InChI Key | RFYLLDLQZITCPB-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The -NMR spectrum exhibits signals for the methoxy group ( 3.85 ppm), aromatic protons of the methoxyphenyl ( 6.90–7.45 ppm), and thiophene protons ( 7.10–7.50 ppm). The -NMR spectrum corroborates the triazole ring carbons ( 150–160 ppm) and the thiocarbonyl group ( 180 ppm) . High-resolution MS shows a molecular ion peak at m/z 289.37, consistent with the molecular formula.
Synthetic Routes and Reaction Mechanisms
Primary Synthesis Pathway
The synthesis typically follows a multi-step protocol starting from 4-methoxyaniline (1):
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Formation of Hydrazinecarbothioamide (2): 4-Methoxyaniline reacts with carbon disulfide and hydrazine hydrate to yield -(4-methoxyphenyl)hydrazinecarbothioamide .
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Acylation to Hydrazine-1-carbothioamide (3): Intermediate (2) undergoes acylation with benzoyl chloride or thiophene-2-carbonyl chloride to form 2-(thiophene-2-carbonyl)--(4-methoxyphenyl)hydrazine-1-carbothioamide .
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Cyclization to Triazole-3-thiol (4): Heating (3) in alkaline conditions induces cyclization, forming the 1,2,4-triazole core .
Scheme 1: Synthetic Pathway
S-Alkylation and Functionalization
The thiol group in (4) undergoes S-alkylation with alkyl halides (e.g., 2-bromoacetophenone) in the presence of cesium carbonate, yielding thioether derivatives . For example, reaction with 2-bromo-1-phenylethanone produces 2-{[4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one, which is subsequently reduced to the corresponding alcohol using sodium borohydride .
Comparative Analysis with Related Triazole Derivatives
Table 2: Structural and Activity Comparison
Future Research Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Target Identification: Use proteomics to identify binding partners and elucidate mechanisms of action.
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Derivatization: Explore N-alkylation or coordination complexes to modulate solubility and activity .
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